N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-3-4-10(2)8(11)7-5-12-6-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
RQLLSUVQTLENGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1CSCN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically proceeds via:
- Construction of the 1,3-thiazolidine ring, often through condensation/cyclization reactions involving cysteine derivatives or mercaptoacetic acid.
- Introduction of the carboxamide group at the 4-position.
- N-alkylation or direct incorporation of methyl and propyl substituents on the nitrogen atom.
Preparation of Thiazolidine-4-carboxylic Acid Derivatives
A foundational step involves preparing thiazolidine-4-carboxylic acid or its esters, which serve as precursors for further functionalization.
Example Method (Patent CN102372680A):
- Starting from L-cysteine hydrochloride, condensation forms thiazolidine-4-carboxylic acid.
- Esterification with methanol under dry hydrogen chloride gas yields methyl thiazolidine-4-carboxylate hydrochloride.
- Oxidation of the methyl ester with manganese dioxide (MnO2) in acetonitrile at 60–80°C for 24–72 hours converts it to methyl thiazole-4-carboxylate.
- Hydrolysis with 10% sodium hydroxide solution at reflux for 1 hour, followed by acidification, regenerates thiazole-4-carboxylic acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, dry HCl gas, room temp, 12 h | - | White crystalline methyl ester salt |
| Oxidation | MnO2 (1:20–1:26 molar), acetonitrile, 80°C, 48h | 80.8 | Stirred in 250 mL flask, filtration |
| Hydrolysis | 10% NaOH, reflux 1 h, acidify to pH 3 | - | Precipitates thiazole-4-carboxylic acid |
This sequence simplifies the preparation of thiazolidine-4-carboxylic acid derivatives, which are key intermediates for further amidation and N-substitution.
Amidation and N-Substitution to Form N-methyl-N-propyl Derivatives
The introduction of methyl and propyl groups on the nitrogen and formation of the carboxamide can be achieved by coupling thiazolidine-4-carboxylic acid derivatives with appropriate amines (e.g., methylamine, propylamine) using peptide coupling agents.
- Protection of the thiazolidine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Activation of the carboxylic acid with coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
- Reaction with methylamine and propylamine under controlled temperature (25–40°C) to form the amide bond.
- Deprotection of Boc groups yields the target this compound.
- Purification by reverse-phase HPLC ensures purity >98%.
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Coupling agent | HATU, 1.2 equivalents | Efficient amidation |
| Solvent | DMF | Good solubility |
| Temperature | 25–40°C | Controlled reaction rate |
| Purification | Reverse-phase HPLC (0.1% TFA) | Purity ≥98%, yield 70–85% |
Analytical techniques such as chiral HPLC, NMR (¹H-¹H NOESY), and X-ray crystallography confirm stereochemical integrity and purity.
One-Pot Cyclization Approaches
Alternative synthetic routes involve one-pot condensation and cyclization reactions:
- Reaction of mercaptoacetic acid with amines and aldehydes under solvent-free or mild conditions catalyzed by bismuth salts or other catalysts.
- These methods afford thiazolidin-4-one derivatives efficiently with good yields (60–85%).
- The reactions are monitored by thin-layer chromatography (TLC) and purified by recrystallization or chromatography.
Such methods are advantageous for rapid synthesis but may require further functional group transformations to achieve the N-methyl-N-propyl substitution.
Analytical and Purification Techniques
- Chiral HPLC : Essential for confirming enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazolidine ring and substitution pattern; NOESY experiments verify spatial arrangement.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight with high accuracy.
- X-ray Crystallography : Provides absolute stereochemical configuration.
- Purification : Reverse-phase HPLC and recrystallization are standard for achieving high purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step (Patent CN102372680A) | L-cysteine HCl, methanol/HCl, MnO2/acetonitrile, NaOH hydrolysis | 70–81 | Cost-effective, scalable | Longer reaction times (24–72 h) |
| Amidation with coupling agents | Boc protection, HATU, DMF, methyl/propylamine | 70–85 | High purity, stereoselective | Requires protection/deprotection |
| One-pot cyclization | Mercaptoacetic acid, amines, aldehydes, Bi catalyst | 60–85 | Rapid synthesis, solvent-free | May need further functionalization |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring is modified by replacing one of its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various modified thiazolidine derivatives.
Scientific Research Applications
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Notes:
- Electronic Effects: Electron-withdrawing groups (e.g., dichlorophenoxyacetyl in Compound 38 ) increase electrophilicity, which may enhance interactions with enzymatic active sites.
- Polarity : Hydroxyl groups (e.g., in Compounds 1c and 38 ) improve water solubility but may reduce bioavailability.
Physicochemical Properties
Physical properties such as melting point and solubility vary with substituent chemistry.
Table 2: Physical Property Comparison
Key Observations :
- Melting Points : Aromatic and polar substituents (e.g., hydroxyindan in Compound 38 ) correlate with higher melting points due to intermolecular hydrogen bonding.
- Yields : Synthetic accessibility varies; electron-deficient aromatic systems (e.g., nitroindazole in ) may require harsher conditions, lowering yields.
Biological Activity
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Structural Characteristics
This compound features a thiazolidine ring structure that is pivotal for its biological activity. The thiazolidine moiety is characterized by the presence of sulfur and nitrogen atoms, which contribute to its reactivity and interaction with biological targets.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidin-4-one, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinones can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.17 mg/mL to 0.47 mg/mL against these pathogens.
2. Anti-inflammatory Effects
Thiazolidinones have been studied for their potential anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
this compound has been implicated in anticancer research. Compounds within the thiazolidinone class have shown promise in inducing apoptosis in cancer cell lines and inhibiting tumor growth in animal models . The mechanism often involves the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular metabolism beneficial for therapeutic outcomes .
- Receptor Interaction: Thiazolidinone derivatives often interact with various receptors and proteins, influencing signaling pathways critical for cell survival and proliferation .
- Oxidative Stress Modulation: By affecting oxidative stress levels within cells, these compounds can promote apoptosis in cancer cells while protecting normal cells from damage .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazolidinone derivatives:
| Study | Findings | |
|---|---|---|
| Goreti Ribeiro Morais et al. (2021) | Demonstrated that thiazolidinone derivatives induce apoptosis in MCF7 cell lines with IC50 values indicating effective cytotoxicity | Supports the potential use of these compounds in cancer therapy |
| Carraro Junior et al. (2021) | Evaluated antioxidant activity alongside MAO inhibition of thiazolidinone derivatives | Suggests dual therapeutic potential in neurodegenerative diseases |
| Research on antimicrobial properties (2022) | Found MIC values as low as 0.17 mg/mL against E. coli | Indicates strong antibacterial activity suitable for drug development |
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents, with iodine and triethylamine as catalysts. For example, thiazolidine derivatives are often prepared by reacting carboxamides with isothiocyanates under reflux (1–3 min), followed by cyclization . Optimization involves adjusting solvent polarity, temperature, and catalyst ratios. Kinetic studies using HPLC or TLC monitoring can identify optimal reaction times and yields.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer : Confirm the structure via 1H and 13C NMR to identify characteristic peaks (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm and carboxamide carbonyls at ~170 ppm). Mass spectrometry (MS) with high-resolution HRMS is critical for molecular weight validation. For example, derivatives like 5,5-dimethyl-1,3-thiazolidine-4-carboxamide show distinct fragmentation patterns in MS .
Q. What pharmacological screening strategies are suitable for evaluating its bioactivity?
- Methodological Answer : Use in vitro assays (e.g., antimicrobial, antitumor) with positive controls. For antimalarial activity, employ plasmodial lactate dehydrogenase (pLDH) assays . Dose-response curves and IC50 calculations should be validated using triplicate experiments. Include cytotoxicity assays on mammalian cell lines to assess selectivity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for thiazolidine-4-carboxamide derivatives?
- Methodological Answer : Systematically modify substituents (e.g., alkyl chains, aryl groups) and compare bioactivity. For instance, replacing 5,5-dimethyl with 5-phenyl in analogues significantly alters antimalarial potency . Use molecular docking to predict binding affinities to target proteins (e.g., Plasmodium enzymes). SAR studies require parallel synthesis and standardized bioassays to minimize variability .
Q. What computational methods are effective for predicting its pharmacokinetic properties?
- Methodological Answer : Apply in silico tools like SwissADME or ADMETLab to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations can model membrane permeability. For example, derivatives with logP >3.5 show enhanced blood-brain barrier penetration but may exhibit hepatotoxicity . Validate predictions with in vitro Caco-2 cell permeability assays.
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, diastereomeric mixtures of 5,5-dimethyl derivatives may show split peaks due to restricted rotation; variable-temperature NMR can clarify dynamic effects . Compare experimental data with computed chemical shifts using software like ACD/Labs or Gaussian.
Q. What strategies validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol with internal standards (e.g., deuterated analogues). Assess linearity (R² >0.99), precision (RSD <15%), and recovery rates in plasma or tissue homogenates. For example, a method for N-cyclopropylmethyl-1,3-thiazolidine-4-carboxamide achieved a LOD of 0.1 ng/mL .
Q. How can X-ray crystallography resolve ambiguities in its 3D conformation?
Q. What experimental designs assess its stability under physiological conditions?
Q. How can mechanistic studies elucidate its mode of action in biological systems?
- Methodological Answer :
Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells. For antimalarial derivatives, target validation via CRISPR knockouts (e.g., Plasmodium dihydroorotate dehydrogenase) is critical . Pair with cellular thermal shift assays (CETSA) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
